molecular formula C9H7ClN2 B1196904 1-(4-Chlorophenyl)imidazole CAS No. 51581-54-5

1-(4-Chlorophenyl)imidazole

Cat. No. B1196904
CAS RN: 51581-54-5
M. Wt: 178.62 g/mol
InChI Key: BARLRKAYTDVUIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(4-Chlorophenyl)imidazole involves various methods, including the use of microwave-assisted synthesis which offers a rapid and efficient route to obtain this compound with a high degree of purity. For instance, the microwave-assisted synthesis and crystal structure analysis of 1-(4-Chlorophenyl)-4,5-diphenyl-2-(3,4,5-trimethoxy-phenyl)-1H-imidazole highlights the efficiency of this approach in producing complex imidazole derivatives (Saberi et al., 2009).

Molecular Structure Analysis

The molecular structure of this compound has been elucidated through various structural determination techniques, including X-ray crystallography. Studies such as the synthesis and X-ray crystal structure analysis of this compound confirm its molecular configuration and provide insights into its crystalline form, which is crucial for understanding its chemical behavior (Attia et al., 2013).

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions due to its reactive imidazole ring and chlorophenyl group. Its reactivity has been explored in the context of synthesizing new antifungal agents, where it serves as a useful intermediate. The compound's ability to form complex structures through reactions such as the condensation with other pharmaceutical intermediates is a key area of interest (Bhuva et al., 2015).

Scientific Research Applications

  • Corrosion Inhibition : It's been studied for its properties as a corrosion inhibitor. Ouakki et al. (2019) found that imidazole derivatives, including a similar compound, showed promising results as corrosion inhibitors for mild steel in acidic environments (Ouakki et al., 2019).

  • Antifungal Properties : It has demonstrated effectiveness in combating fungal infections. Walker et al. (1978) reported the potent antifungal properties of a related imidazole derivative, particularly against Candida albicans in mice (Walker et al., 1978).

  • Structural Analysis : Studies have also focused on its structural properties. Saberi et al. (2009) synthesized and analyzed the crystal structure of a similar compound using X-ray diffraction studies (Saberi et al., 2009).

  • Binding to Cytochrome P450 2B4 : Zhao et al. (2007) investigated how 1-(4-chlorophenyl)imidazole binds to cytochrome P450 2B4, revealing insights into the structural and thermodynamic consequences of this interaction (Zhao et al., 2007).

  • Potential as Anticancer Agents : Its derivatives have been explored for potential applications in cancer treatment. Venet et al. (2003) discussed the development of a farnesyl protein transferase inhibitor, a derivative of imidazole, with significant antitumor effects (Venet et al., 2003).

  • Investigations in Tubulin Polymerization Inhibitors : Romagnoli et al. (2016) synthesized a series of compounds based on the this compound scaffold, evaluating their potential as tubulin polymerization inhibitors for cancer treatment (Romagnoli et al., 2016).

Mechanism of Action

properties

IUPAC Name

1-(4-chlorophenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-8-1-3-9(4-2-8)12-6-5-11-7-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARLRKAYTDVUIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90199538
Record name 1-(4-Chlorophenyl)imidazole
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Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51581-54-5
Record name 1-(4-Chlorophenyl)-1H-imidazole
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Record name 1-(4-Chlorophenyl)imidazole
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Record name 1-(4-Chlorophenyl)imidazole
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Record name 51581-54-5
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Synthesis routes and methods

Procedure details

1-Chloro-4-fluorobenzene (16.3 g, 124 mmol) and imidazole (5.0 g, 73.4 mmol) are dissolved in N,N-dimethylformamide (30 ml) and admixed while stirring with sodium hydride (60% strength in mineral oil; 3.82 g, 95.4 mmol) and then heated at 130° C. for 5 hours. After cooling, the reaction mixture is slowly poured into water. The precipitate formed is subsequently filtered off, washed with petroleum ether and subsequently dried under reduced pressure. This gives 10.3 g of 1-(4-chlorophenyl)imidazole.
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.82 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1-(4-Chlorophenyl)imidazole interact with Cytochrome P450 2B4 and what are the downstream effects?

A1: this compound acts as an inhibitor of Cytochrome P450 2B4 (CYP2B4), a key enzyme involved in drug metabolism. [, , ] The compound binds within the enzyme's active site, directly interacting with the heme iron. [, , ] This binding event leads to the inhibition of CYP2B4's catalytic activity, potentially affecting the metabolism of other drugs metabolized by this enzyme. [, , ] The binding of this compound induces significant conformational changes in the enzyme's structure, particularly in the F and I helices, which contribute to the observed inhibition. []

Q2: How does the structure of this compound influence its binding to CYP2B4 compared to similar compounds?

A2: The specific structure of this compound plays a crucial role in its interaction with CYP2B4. Studies comparing it to 4-(4-Chlorophenyl)imidazole (4-CPI) highlight the importance of the chlorophenyl group's position on the imidazole ring. [] this compound leads to a larger active site volume compared to 4-CPI, with rearrangements in key residues like Phe-206 and Glu-301. [] These differences in binding result in altered thermodynamic signatures, showcasing the impact of even subtle structural modifications on ligand binding. [] Further research with other similar compounds like ticlopidine, which shares the chlorophenyl group, reveals that CYP2B4 demonstrates flexibility in accommodating ligands of different sizes and shapes within its active site. []

Q3: Have there been any computational studies exploring the interaction of this compound with CYP2B4?

A3: While the provided research focuses primarily on X-ray crystallography and thermodynamic analysis, computational methods like ligand docking were employed to study ticlopidine's interaction with CYP2B4. [] These studies help visualize potential binding orientations and contribute to understanding the structural basis of ligand recognition. [] Similar computational approaches could be applied to this compound to further investigate its binding mode and interaction energy with CYP2B4.

Q4: What is the broader significance of studying compounds like this compound in the context of drug metabolism?

A4: Understanding the interaction of compounds like this compound with drug-metabolizing enzymes like CYP2B4 is crucial for predicting potential drug-drug interactions. [] By characterizing the binding modes and inhibitory potential of such compounds, researchers gain insights into how they might affect the metabolism and clearance of other drugs metabolized by the same enzyme. [] This knowledge is essential in drug discovery and development to optimize pharmacokinetic properties and minimize adverse effects associated with drug metabolism pathways.

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